molecular formula C8H15NO B2817484 (3R,6R)-3-ethyl-6-methylpiperidin-2-one CAS No. 1969287-64-6

(3R,6R)-3-ethyl-6-methylpiperidin-2-one

Cat. No.: B2817484
CAS No.: 1969287-64-6
M. Wt: 141.214
InChI Key: RXTOBTRQQPIIFE-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6R)-3-ethyl-6-methylpiperidin-2-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.214. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

A study by Nakatani et al. (2006) focused on the enantioselective synthesis of an insecticidal piperidine alkaloid starting from d-alanine. This research underscores the utility of (3R,6R)-3-ethyl-6-methylpiperidin-2-one derivatives in synthesizing bioactive molecules with defined stereochemistry, crucial for their biological activity (Nakatani et al., 2006).

Diastereoselective Alkylation

Orena, Porzi, and Sandri (1992) detailed the diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives, leading to the efficient production of both (S)- and (R)-alanine. This study illustrates the compound's role in synthesizing amino acids, highlighting its importance in medicinal chemistry and drug development (Orena, Porzi, & Sandri, 1992).

Biocatalytic Transamination

John Y. L. Chung et al. (2015) described an asymmetric synthesis of the orexin receptor antagonist MK-6096 piperidine core using biocatalytic transamination. This showcases the compound's potential in creating therapeutically relevant structures through environmentally friendly and selective reactions (Chung et al., 2015).

Antimicrobial Activity

Gadaginamath et al. (2005) explored the synthesis and antimicrobial activity of new linearly fused 6-substituted-3,8-diacetyl-4,7-dimethyl-2H-pyrano[6,5-f]indoles. Their work demonstrates the broader implications of derivatives of this compound in developing new antimicrobial agents, highlighting the compound's versatility in drug discovery (Gadaginamath et al., 2005).

Properties

IUPAC Name

(3R,6R)-3-ethyl-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTOBTRQQPIIFE-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H](NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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